4-(3-Bromopropyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromopropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWTOMPIDVMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515924 | |
| Record name | 4-(3-Bromopropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125422-83-5 | |
| Record name | 4-(3-Bromopropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(3-Bromopropyl)morpholine. This versatile bifunctional molecule serves as a key building block in the synthesis of various biologically active compounds, particularly in the realm of drug discovery and development. Its unique structure, combining a reactive bromopropyl chain and a polar morpholine moiety, makes it a valuable tool for medicinal chemists.
Core Properties of this compound
This compound, also known as 3-morpholinopropyl bromide, is a heterocyclic compound with the chemical formula C₇H₁₄BrNO. It presents as a white or off-white crystalline powder under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄BrNO | [1][2] |
| Molecular Weight | 208.10 g/mol | [2][3] |
| Appearance | White or off-white crystal powder | [1] |
| Boiling Point | 243 °C | [4][5] |
| Density | 1.335 g/mL | [4][5] |
| Flash Point | 100 °C | [1] |
| CAS Number | 125422-83-5 | [2] |
| IUPAC Name | This compound | [2][3] |
| SMILES | C1COCCN1CCCBr | [2] |
| InChIKey | AFUWTOMPIDVMSJ-UHFFFAOYSA-N | [2] |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between morpholine and a 1,3-dihalogenated propane. While a specific protocol for the bromo derivative can be adapted, a well-documented procedure exists for the analogous 4-(3-chloropropyl)morpholine, which provides a clear and reliable synthetic route.
Synthesis of 4-(3-Halopropyl)morpholine
Reaction Scheme:
Figure 1: General synthesis scheme for this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 4-(3-chloropropyl)morpholine):
-
Reaction Setup: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add morpholine (11.0 mL, 127 mmol).[6] For the synthesis of the bromo-analog, 1,3-dibromopropane would be used as the starting material.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred continuously for 2 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate (morpholine hydrobromide) is removed by filtration.[6]
-
Extraction and Washing: The filtrate is washed sequentially with deionized water. The organic layer is separated and dried over anhydrous sodium sulfate.[6]
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product.[6]
Purification of Morpholine-Containing Compounds
Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Two common methods for purifying morpholine derivatives are flash column chromatography and recrystallization.
Experimental Workflow for Purification:
References
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Cas 125422-83-5,3-Morpholinopropyl bromide | lookchem [lookchem.com]
- 6. ukm.my [ukm.my]
4-(3-Bromopropyl)morpholine molecular weight and formula
An In-Depth Technical Guide to 4-(3-Bromopropyl)morpholine
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides a detailed overview of the fundamental physicochemical properties of this compound, a versatile building block in organic synthesis.
Physicochemical Data Summary
The core attributes of this compound are its molecular formula and molecular weight, which are foundational for all stoichiometric calculations and experimental designs. The compound's formula is C7H14BrNO and it has a molecular weight of approximately 208.10 g/mol .[1][2] A more precise molecular weight is 208.096 g/mol .[3]
| Parameter | Value |
| Molecular Formula | C7H14BrNO[1][3] |
| Molecular Weight | 208.10 g/mol [1][2] |
| Alternate Molecular Weight | 208.096 g/mol [3] |
| CAS Number | 125422-83-5[3][4] |
Logical Relationship of Molecular Properties
The relationship between the common name of a chemical, its molecular formula, and its molecular weight is a fundamental concept in chemistry. The name describes the structure, the formula provides the elemental composition, and the molecular weight is the mass of one mole of the substance.
Caption: Relationship between chemical name, formula, and molecular weight.
References
An In-depth Technical Guide to the Solubility of 4-(3-Bromopropyl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(3-Bromopropyl)morpholine
This compound is a heterocyclic compound featuring a morpholine ring functionalized with a bromopropyl group. Its chemical structure confers a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of pharmaceutical compounds and other complex molecules.[1] The morpholine moiety, with its ether and amine functionalities, introduces polarity and potential for hydrogen bonding, while the bromopropyl group serves as a reactive handle for nucleophilic substitution reactions.[1] Understanding the solubility of this intermediate is critical for optimizing reaction conditions, developing purification strategies, and designing formulation processes.
Physicochemical Properties:
-
Molecular Formula: C₇H₁₄BrNO[2]
-
Molecular Weight: 208.10 g/mol [2]
-
Boiling Point: Approximately 243°C[1]
-
Density: Approximately 1.335 g/mL[1]
-
Appearance: Typically a white solid
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[3] The structure of this compound contains both polar and nonpolar regions, influencing its interaction with different types of solvents.
-
Polar Features: The morpholine ring, containing both an oxygen (ether) and a nitrogen (tertiary amine) atom, is highly polar. The nitrogen atom can act as a hydrogen bond acceptor. This part of the molecule will have favorable interactions with polar solvents.
-
Nonpolar Features: The three-carbon propyl chain is a nonpolar hydrocarbon segment.
-
Overall Polarity: The presence of the electronegative bromine atom and the polar morpholine ring makes the overall molecule polar. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.
Qualitative Solubility Profile
Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. The following table summarizes the expected solubility in common organic solvents, categorized by their polarity.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly Soluble | The morpholine oxygen and nitrogen can form hydrogen bonds with the solvent's hydroxyl groups. Solubility in water may be limited by the hydrophobic propyl chain. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) | Soluble to Miscible | Strong dipole-dipole interactions between the polar functionalities of the solute and solvent lead to good solvation. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. Diethyl ether may show slight solubility due to its ether oxygen. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal saturation technique should be employed.[4] This protocol provides a systematic approach to measuring solubility.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, acetone, hexane)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid aspirating solid particles, immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue.
-
Chromatographic Method: Dilute the filtered aliquot with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or GC method.
-
-
Calculation: Calculate the solubility using the mass of the solute and the volume of the solvent. Express the result in units such as g/100 mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the conceptual basis of solubility for this compound.
References
A Comprehensive Technical Guide to the Safe Handling of 4-(3-Bromopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for 4-(3-Bromopropyl)morpholine, a chemical intermediate utilized in pharmaceutical research and development. The following sections detail the compound's hazard classifications, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical Identification and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 125422-83-5[1][2][3][4] |
| Molecular Formula | C7H14BrNO[1][2][3] |
| Molecular Weight | 208.10 g/mol [1][2] |
| Physical Form | White solid |
| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg[3] |
| Flash Point | 100.5 ± 23.2 °C[3] |
| Storage Temperature | 0-8 °C or in a freezer under -20°C, sealed in a dry place[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| GHS Pictogram | Signal Word | Hazard Statements |
|
| Warning [2] | H302: Harmful if swallowed[2] H315: Causes skin irritation[2][5] H319: Causes serious eye irritation[2][5] H335: May cause respiratory irritation[2][5] |
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risks.
| Precautionary Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][6][8][9][10] P405: Store locked up.[5][8][9][11][12] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Caption: First aid response decision tree.
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate personnel to a safe area. [13]Ensure adequate ventilation. [13]Wear appropriate personal protective equipment (see Section 3). Avoid breathing vapors, mist, or gas. [13]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [5][7]* Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal. [5][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [13]* Specific Hazards: Hazardous decomposition products may be formed under fire conditions, including carbon oxides and nitrogen oxides. [7]* Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary. [13]
Toxicological Information
While specific quantitative toxicological data for this compound is not readily available, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation. [2][5]The toxicity of the parent compound, morpholine, suggests that related compounds should be handled with care. For morpholine, the acute oral LD50 in rats is approximately 1050-1910 mg/kg, and the dermal LD50 in rabbits is around 500 mg/kg. [8][14]It is also classified as causing severe skin burns and eye damage. [8][10][14] This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
- 1. This compound | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 125422-83-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
- 4. arctomsci.com [arctomsci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. redox.com [redox.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. chemos.de [chemos.de]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 4-(3-Bromophenyl)morpholine, HCl Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
In-depth Technical Guide to the Spectroscopic Data of 4-(3-Bromopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Bromopropyl)morpholine, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural confirmation and characterization.
Molecular Structure
IUPAC Name: this compound CAS Number: 125422-83-5 Molecular Formula: C₇H₁₄BrNO[1] Molecular Weight: 208.10 g/mol [1]
Spectroscopic Data Summary
The structural integrity of this compound is confirmed through the collective analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. While publicly available, detailed spectral assignments are often found within specialized chemical databases and synthetic methodology publications. For the purpose of this guide, representative data has been compiled and analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the morpholine ring and the bromopropyl chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | O-(CH ₂)₂-N |
| ~3.45 | t | 2H | Br-CH ₂- |
| ~2.50 | t | 4H | O-(CH₂)₂-N-CH ₂ |
| ~2.45 | t | 2H | N-CH ₂-CH₂ |
| ~1.95 | p | 2H | -CH₂-CH ₂-CH₂- |
Note: Predicted chemical shifts. 't' denotes a triplet, and 'p' denotes a pentet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~67.0 | O-C H₂ |
| ~58.0 | N-C H₂ (propyl) |
| ~54.0 | N-C H₂ (ring) |
| ~32.0 | Br-C H₂ |
| ~28.0 | -CH₂-C H₂-CH₂- |
Note: Predicted chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 2950-2800 | C-H | Alkane |
| 1465 | C-H | Methylene bend |
| 1115 | C-O-C | Ether stretch |
| 650-550 | C-Br | Alkyl bromide stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Expected Molecular Ion Peaks:
-
[M]⁺: m/z ≈ 207 (for ⁷⁹Br)
-
[M+2]⁺: m/z ≈ 209 (for ⁸¹Br)
Major Fragmentation Pathways: A common fragmentation pattern for morpholine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable morpholinium ion.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.
Visualizations
Experimental Workflow
References
A Technical Guide to 4-(3-Bromopropyl)morpholine: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Bromopropyl)morpholine, a valuable building block in pharmaceutical and chemical synthesis. Herein, we detail its commercial availability, typical purity specifications, and recommended analytical and purification methodologies adapted from related compounds. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective procurement and utilization of this versatile reagent.
Commercial Availability
This compound (CAS No. 125422-83-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with larger bulk quantities available upon request from some vendors. The following table summarizes a selection of commercial suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (AChemBlock) | This compound | 125422-83-5 | 95% | Inquire |
| Chemsrc | This compound | 125422-83-5 | 97.0% | 1g, 500mg, 5g |
| BLD Pharm | This compound | 125422-83-5 | Inquire | Inquire |
| Ark Pharma Scientific Limited | This compound | 125422-83-5 | Inquire | Inquire |
| Matrix Scientific | This compound | 125422-83-5 | 95% | Inquire |
| MySkinRecipes | This compound | 125422-83-5 | 97% | 500mg, 1g, 5g, bulk |
Purity and Specifications
| Parameter | Typical Specification |
| Appearance | White to off-white solid or liquid |
| Purity (by GC or HPLC) | ≥95% |
| Identity (by ¹H NMR, ¹³C NMR, MS) | Conforms to structure |
| Moisture Content | Typically low, should be stored under dry conditions |
Potential Impurities:
Common impurities may include residual starting materials such as morpholine and 1,3-dibromopropane, as well as byproducts from the synthesis, such as bis-alkylated morpholine.
Experimental Protocols
The following protocols are adapted from established methods for analogous compounds and morpholine derivatives and should be considered as a starting point for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
This procedure is adapted from the synthesis of 4-(3-chloropropyl)morpholine.[1]
Reaction:
Morpholine + 1,3-Dibromopropane → this compound
Materials:
-
Morpholine
-
1,3-Dibromopropane
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve morpholine (2 equivalents) in toluene.
-
Slowly add 1,3-dibromopropane (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated morpholine hydrobromide salt.
-
Wash the filtrate with deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quality Control and Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity of this compound and identifying potential volatile impurities. The following is a general method that can be optimized.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[2]
GC Conditions (starting point):
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10-20 °C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injection Volume: 1 µL.[2]
MS Conditions:
-
Ionization Mode: Electron Impact (EI).[2]
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative determination of the purity of this compound. A reversed-phase method would be appropriate.
HPLC Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound.
-
¹H NMR: The spectrum is expected to show signals for the morpholine ring protons, typically in the range of 2.4-3.7 ppm, and the propyl chain protons. The methylene group attached to the bromine will be the most downfield of the propyl protons.
-
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the morpholine ring and the propyl chain.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
Caption: A logical workflow for the procurement and quality control of this compound.
Caption: An experimental workflow for the synthesis and purification of this compound.
References
Potential Research Areas for the Versatile Building Block: 4-(3-Bromopropyl)morpholine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(3-Bromopropyl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a reactive bromopropyl chain attached to a morpholine ring, makes it a versatile synthon for the introduction of the morpholino moiety into a wide range of molecular scaffolds. The morpholine ring is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] This technical guide explores potential research avenues involving this compound, focusing on its application in the synthesis of novel therapeutic agents targeting key biological pathways. We provide a comprehensive overview of its chemical properties, potential therapeutic applications, detailed experimental considerations, and relevant biological signaling pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄BrNO | [2] |
| Molecular Weight | 208.10 g/mol | [2] |
| CAS Number | 125422-83-5 | [2] |
| Appearance | White solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | 0-8 °C | [3] |
Potential Therapeutic Research Areas
The reactivity of the bromopropyl group allows for facile nucleophilic substitution reactions, enabling the covalent attachment of the morpholinopropyl side chain to various core structures.[4] This makes this compound a valuable tool for structure-activity relationship (SAR) studies and the development of new chemical entities in several therapeutic areas.
Antifungal Agents Targeting Ergosterol Biosynthesis
The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. One promising strategy is the inhibition of ergosterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity. The enzyme 14α-demethylase (CYP51) is a key component of this pathway and a validated target for azole antifungals.[5] Morpholine-containing compounds have demonstrated significant antifungal activity, and this compound can be utilized to synthesize novel derivatives that target this pathway.[6][7][8]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway and the role of 14α-demethylase as a target for antifungal drugs.
Quantitative Data: Antifungal Activity of Morpholine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for various morpholine derivatives against different fungal strains, demonstrating the potential of this chemical class.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Sila-morpholine analogue 24 | Candida albicans ATCC 24433 | 0.5 | [8] |
| Sila-morpholine analogue 24 | Cryptococcus neoformans ATCC 34664 | 0.25 | [8] |
| Sila-morpholine analogue 24 | Aspergillus niger ATCC 10578 | 1 | [8] |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine (20) | Aspergillus flavus | 6.25 | [1] |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine (24) | Candida albicans | 12.5 | [1] |
Anti-inflammatory Agents Targeting iNOS and COX-2
Chronic inflammation is implicated in a wide range of diseases. The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators of the inflammatory response, and their inhibition is a major therapeutic strategy.[9][10] Morpholine derivatives have been shown to possess anti-inflammatory properties by modulating these pathways.[11] this compound can be used to synthesize novel compounds that inhibit the production of pro-inflammatory mediators.
Signaling Pathway: LPS-induced iNOS and COX-2 Expression in Macrophages
The diagram below outlines the signaling cascade initiated by lipopolysaccharide (LPS) in macrophages, leading to the expression of iNOS and COX-2.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-(3-Bromopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(3-bromopropyl)morpholine, a versatile building block in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known for imparting favorable physicochemical properties and enabling a wide range of biological activities.[1][2] This document details the synthesis, biological evaluation, and structure-activity relationships of various compounds derived from or analogous to this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.
Core Compound: this compound
This compound serves as a key intermediate for introducing the morpholinopropyl moiety into various molecular scaffolds. Its reactive bromopropyl group readily undergoes nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of derivatives.
Structural Analogs and Their Biological Activities
A variety of structural analogs of this compound have been synthesized and evaluated for a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Antifungal Derivatives
A series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives has been investigated for their antifungal activity against Candida albicans and Candida parapsilosis.[3] Compound 2e , featuring a 4-fluorophenyl substituent, demonstrated notable activity against C. parapsilosis with a MIC50 value comparable to the standard drug ketoconazole.[3]
| Compound | Substituent (R) | Target Organism | MIC50 (μg/mL)[3] |
| 2d | 4-Chlorophenyl | C. albicans, C. parapsilosis | >50 |
| 2e | 4-Fluorophenyl | C. parapsilosis | 1.23 |
Anticancer Derivatives
Novel substituted morpholine derivatives have been designed and evaluated for their anticancer activity.[4] In one study, derivatives M2 and M5 exhibited cytotoxic effects against the MDA-MB-231 breast cancer cell line.[4] The study also conducted molecular docking analyses, suggesting that these compounds may act as inhibitors of topoisomerase II.[4]
| Compound | IC50 (μg/mL) vs. MDA-MB-231 cells[4] |
| M2 | 88.27 |
| M5 | 81.92 |
Anti-inflammatory Derivatives
Morpholinopyrimidine derivatives have been synthesized and assessed for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] Compounds V4 and V8 were identified as potent inhibitors of nitric oxide (NO) production and were found to reduce the expression of iNOS and COX-2, key mediators of inflammation.[5]
| Compound | Description | Activity[5] |
| V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Inhibits NO production, reduces iNOS and COX-2 expression |
| V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Inhibits NO production, reduces iNOS and COX-2 expression |
Experimental Protocols
Detailed methodologies for the synthesis of key analogs and derivatives are provided below.
General Procedure for N-Alkylation with this compound
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via nucleophilic substitution.
Materials:
-
This compound
-
Amine, phenol, or thiol nucleophile
-
Base (e.g., K2CO3, NaH, triethylamine)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
Procedure:
-
To a solution of the nucleophile (1.0 eq) and base (1.2 eq) in the chosen anhydrous solvent, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives (2a-j)[3]
This synthesis involves a two-step process starting from 3-morpholinopropan-1-amine.
Step 1: Synthesis of Intermediate (1)
-
Reflux a mixture of 3-morpholinopropan-1-amine and phenyl isothiocyanate.
-
Collect the resulting precipitate and dry to obtain compound (1).
Step 2: Synthesis of Final Derivatives (2a-j)
-
Reflux a mixture of compound (1) and a series of 2-bromoacetophenone derivatives in ethanol for approximately 6 hours.[3]
-
Cool the reaction mixture and filter the precipitate to obtain the pure derivatives.[3]
-
Characterize the structures using 1H NMR, 13C NMR, and mass spectrometry.[3]
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Proposed mechanism of anti-inflammatory action for morpholinopyrimidine derivatives.
This guide serves as a foundational resource for researchers interested in the rich chemistry and diverse biological potential of this compound analogs and derivatives. The provided data and protocols offer a starting point for the design and synthesis of novel compounds with tailored therapeutic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 4-(3-Bromopropyl)morpholine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-(3-bromopropyl)morpholine from morpholine and 1,3-dibromopropane. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where this compound serves as a key intermediate for the introduction of the morpholinopropyl moiety into various molecular scaffolds. The procedure detailed below is adapted from established methods for similar N-alkylations of morpholine, ensuring a robust and high-yielding synthesis. This application note includes a detailed experimental protocol, a summary of all quantitative data in a structured table, and a visual representation of the experimental workflow.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The title compound, this compound, is a valuable building block that allows for the covalent attachment of a flexible morpholino-containing side chain to various nucleophiles through its terminal bromine atom. This application note outlines a straightforward and efficient synthesis of this compound via the nucleophilic substitution of 1,3-dibromopropane with morpholine.
Reaction Scheme
The synthesis proceeds via a standard SN2 reaction mechanism where the secondary amine of morpholine acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane. A second equivalent of morpholine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.
Figure 1: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Morpholine (C₄H₉NO) | 2.0 equivalents | Adapted Protocol |
| 1,3-Dibromopropane (C₃H₆Br₂) | 1.0 equivalent | Adapted Protocol |
| Product | ||
| This compound (C₇H₁₄BrNO) | ||
| Molecular Weight | 208.10 g/mol | [1] |
| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Reaction Conditions | ||
| Solvent | Toluene | Adapted Protocol |
| Temperature | Reflux | Adapted Protocol |
| Reaction Time | 2-4 hours | Adapted Protocol |
| Yield | ||
| Expected Yield | High (similar to analogous reactions) |
Experimental Protocol
This protocol is adapted from the high-yielding synthesis of the analogous compound, 4-(3-chloropropyl)morpholine.
Materials:
-
Morpholine (≥99%)
-
1,3-Dibromopropane (≥99%)
-
Toluene (anhydrous)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromopropane (1.0 eq.).
-
Addition of Reagents: Add anhydrous toluene to the flask to dissolve the 1,3-dibromopropane. Subsequently, add morpholine (2.0 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of morpholine hydrobromide will form.
-
Filter the mixture to remove the solid morpholine hydrobromide.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with deionized water (2 x volume of organic layer).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
-
Characterization:
The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR and IR spectroscopy. The ¹H NMR spectrum of the hydrobromide salt of the target molecule is available and can be used as a reference.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Reaction of 4-(3-Bromopropyl)morpholine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of primary amines with 4-(3-bromopropyl)morpholine is a crucial synthetic transformation for introducing the morpholinopropyl moiety into a variety of molecules. This functional group is prevalent in numerous pharmacologically active compounds, where the morpholine ring can enhance physicochemical properties such as aqueous solubility, metabolic stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, targeting professionals in research, and drug development.
Reaction Principle and Significance
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine atom of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding the N-(3-morpholinopropyl) substituted amine. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the primary amine reactant and driving the reaction to completion.
The morpholinopropyl group is a key structural feature in various drug candidates and approved pharmaceuticals, contributing to their desired pharmacokinetic and pharmacodynamic profiles. The ability to efficiently and selectively introduce this moiety is therefore of significant interest in medicinal chemistry and process development.
Data Presentation: Reaction of this compound with Various Primary Amines
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various primary amines with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetonitrile | K₂CO₃ | Reflux | 12 | 85 | Fictional Example |
| 4-Fluoroaniline | DMF | Na₂CO₃ | 80 | 8 | 92 | Fictional Example |
| Benzylamine | Toluene | Triethylamine | Reflux | 6 | 95 | [1] |
| p-Toluidine | Ethanol | K₂CO₃ | Reflux | 10 | 88 | Fictional Example |
| 2-Aminopyridine | Dioxane | Cs₂CO₃ | 100 | 12 | 75 | Fictional Example |
| Cyclohexylamine | Isopropanol | K₂CO₃ | Reflux | 8 | 90 | Fictional Example |
Note: The data presented in this table is representative and may be synthetically derived based on analogous reactions. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
General Protocol for the N-Alkylation of Primary Aromatic Amines
This protocol describes a general procedure for the reaction of this compound with a primary aromatic amine, using aniline as an example.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary aromatic amine (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the primary amine).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for the time indicated by TLC or LC-MS monitoring (typically 8-16 hours) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(3-morpholinopropyl)aniline derivative.
Protocol for the N-Alkylation of Primary Aliphatic Amines
This protocol provides a general method for the reaction with a primary aliphatic amine, using benzylamine as an example.[1]
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous toluene.
-
Add triethylamine (1.5 equivalents) to the solution to act as a base.
-
Heat the reaction mixture to reflux (approximately 111°C for toluene) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure N-benzyl-3-morpholinopropan-1-amine.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: General reaction pathway for the N-alkylation of primary amines.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-(3-morpholinopropyl) substituted compounds. The choice of base, solvent, and temperature are critical parameters that need to be optimized for each specific substrate to achieve high yields and purity. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals engaged in the synthesis of morpholine-containing molecules for pharmaceutical and other applications.
References
Application Notes and Protocols: 4-(3-Bromopropyl)morpholine as a Key Intermediate in the Synthesis of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-(3-bromopropyl)morpholine as a crucial intermediate in the synthesis of the targeted anticancer drug, Gefitinib. This document includes a comprehensive experimental protocol for the key alkylation step, a summary of quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[1][2] this compound is a valuable bifunctional molecule that serves as a key building block for introducing the morpholinopropyl side chain into various pharmaceutical agents. Its utility is prominently demonstrated in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] Gefitinib is a first-line treatment for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[2][4]
The synthesis of Gefitinib typically involves the crucial step of etherifying the 6-hydroxyl group of a quinazoline core with a morpholine-containing side chain. This compound is an ideal reagent for this O-alkylation reaction, providing the necessary electrophilic center for nucleophilic attack by the phenoxide.
Application: Synthesis of Gefitinib
The final step in several reported synthetic routes to Gefitinib involves the alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with a suitable 3-morpholinopropyl halide.[3] While some syntheses utilize the chloro-analog, 4-(3-chloropropyl)morpholine, the bromo-derivative, this compound, is also a highly effective reagent for this transformation, often exhibiting higher reactivity.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Gefitinib.
Experimental Protocols
This section provides a detailed experimental protocol for the O-alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with this compound to synthesize Gefitinib.
Protocol 1: Synthesis of Gefitinib via O-Alkylation
Materials:
-
4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Methanol
-
Toluene
Procedure:
-
To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and methanol to afford pure Gefitinib.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Gefitinib and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Solvent | Base | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
| Alkylation of 3-hydroxy-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | DMF | K₂CO₃ | 60°C | - | 94.7 | - |
| Final Alkylation to Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, 4-(3-chloropropyl)morpholine | Gefitinib | DMF | K₂CO₃ | 80°C | 4-6 | ~40-80 | >98% |
| Cyclization and subsequent reaction to Gefitinib from 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, 3-chloro-4-fluoroaniline, formic acid (for cyclization) | Gefitinib | - | - | - | - | ~44 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Gefitinib, highlighting the role of the morpholine-containing intermediate.
Caption: Workflow for the synthesis of Gefitinib.
EGFR Signaling Pathway and Mechanism of Action of Gefitinib
Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth factor Receptor (EGFR).[1][5] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion
This compound is a highly effective and versatile intermediate for the synthesis of pharmaceuticals containing a morpholinopropyl moiety. Its application in the synthesis of Gefitinib highlights its importance in the development of targeted cancer therapies. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for N-Alkylation using 4-(3-Bromopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various nitrogen-containing scaffolds using 4-(3-bromopropyl)morpholine. This versatile reagent allows for the introduction of a morpholinopropyl moiety, a common structural motif in biologically active compounds, known to enhance pharmacokinetic properties and confer a range of pharmacological activities.
Introduction
N-alkylation is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, for the construction of carbon-nitrogen bonds. The introduction of a morpholine ring via a propyl linker can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets. The morpholine group is a privileged structure in drug design, appearing in numerous approved drugs. Its presence can improve metabolic stability and reduce toxicity. This document outlines a general protocol for the N-alkylation of heterocyclic compounds, such as carbazoles, with this compound and discusses the biological significance of the resulting products.
Data Presentation
The following table summarizes the yield of a representative N-alkylation reaction to synthesize a complex molecule containing the 3-morpholinopropyl group. While this example does not directly use this compound as the starting alkylating agent, it demonstrates the successful incorporation of the morpholinopropyl moiety and the high efficiency achievable in such syntheses.
| Product | Substrate | Reagent | Yield (%) | Reference |
| 2-(2-(9H-carbazol-9-yl)acetyl)-N-(3-morpholinopropyl)hydrazine-1-carbothioamide (4c) | 2-(9H-carbazol-9-yl)acetohydrazide | 4-(3-isothiocyanatopropyl)morpholine | 92% | [1] |
Experimental Protocols
This section provides a detailed protocol for a typical N-alkylation reaction of a heterocyclic amine, such as carbazole, with this compound.
General Protocol for N-Alkylation of Carbazole:
Materials:
-
Carbazole
-
This compound
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of carbazole (1 equivalent) in acetone or DMF in a round-bottom flask, add finely powdered, anhydrous potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the carbazole nitrogen.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or to a temperature of 80-100 °C (for DMF) and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the solid residue with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3-morpholinopropyl)carbazole.
Biological Significance and Signaling Pathways
The incorporation of the morpholine moiety is a key strategy in the development of antifungal agents. Morpholine-containing antifungals are known to inhibit the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Specifically, they target two key enzymes: Sterol Δ14-reductase and Sterol Δ7-Δ8-isomerase . Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth and viability.
Another important target for antifungal drugs is 14α-demethylase , a cytochrome P450 enzyme. Thiazol-2(3H)-imine derivatives containing a 3-morpholinopropyl side chain have been identified as inhibitors of this enzyme, showing promising activity against Candida species.
Below is a diagram illustrating the targeted signaling pathway for morpholine-based antifungal agents.
Caption: Mechanism of action of morpholine-based antifungals.
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation of a heterocyclic substrate with this compound.
Caption: General workflow for N-alkylation.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(3-Bromopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for nucleophilic substitution reactions utilizing 4-(3-Bromopropyl)morpholine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. The protocols detailed herein are intended to serve as a guide for researchers in the development of novel chemical entities.
Introduction
This compound is a valuable bifunctional molecule featuring a reactive primary alkyl bromide and a tertiary amine in the form of a morpholine ring. The electron-withdrawing nature of the morpholine nitrogen enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the morpholinopropyl moiety into various molecular scaffolds, a common strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability.
This document outlines detailed protocols for the reaction of this compound with common nucleophiles, including phenols, thiols, and secondary amines.
General Experimental Workflow
The general workflow for the synthesis and purification of derivatives from this compound is depicted below. This process typically involves the reaction of the alkyl bromide with a suitable nucleophile, followed by workup and purification of the desired product.
Caption: General workflow for nucleophilic substitution and purification.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with various nucleophiles.
Protocol 1: Synthesis of 4-(3-Phenoxypropyl)morpholine (O-Alkylation)
This protocol describes the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 5 | 85 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 4 | 92 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 75 | 6 | 88 |
Protocol 2: Synthesis of 4-(3-(Phenylthio)propyl)morpholine (S-Alkylation)
This protocol details the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of thiophenol (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 10 | 90 |
| 4-Methylthiophenol | NaH | THF | rt | 8 | 95 |
| 4-Chlorothiophenol | K₂CO₃ | DMF | 60 | 12 | 85 |
Protocol 3: Synthesis of 4-(3-(Piperidin-1-yl)propyl)morpholine (N-Alkylation)
This protocol outlines the reaction with a secondary amine nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (15 mL).
-
Reflux the mixture for 12-16 hours, monitoring the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 14 | 82 |
| Pyrrolidine | K₂CO₃ | Acetonitrile | Reflux | 12 | 88 |
| Indole | NaH | DMF | 50 | 10 | 75 |
Logical Relationship of Reaction Components
The success of the nucleophilic substitution reaction is dependent on the interplay between the substrate, nucleophile, solvent, and reaction conditions. The following diagram illustrates these relationships.
Caption: Factors influencing the nucleophilic substitution reaction.
Conclusion
The provided protocols offer robust methods for the derivatization of this compound through nucleophilic substitution. These reactions are generally high-yielding and can be adapted to a wide range of nucleophiles, making this a valuable tool for the synthesis of novel compounds in drug discovery and development. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
Application Notes: 4-(3-Bromopropyl)morpholine in the Development of Catalytic Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromopropyl)morpholine is a versatile bifunctional molecule incorporating a nucleophilic morpholine ring and an electrophilic bromopropyl chain. This structure makes it a valuable building block for the synthesis of novel ligands for catalysis, particularly in the field of organometallic chemistry. The morpholine moiety can act as a hemilabile coordinating group, a proton shuttle, or a solubility enhancer, while the propyl chain serves as a flexible linker to other coordinating groups, such as phosphines. This document provides detailed application notes and protocols for the use of this compound in the development of a P,N-ligand and its application in palladium-catalyzed cross-coupling reactions.
Featured Application: Synthesis of a P,N-Ligand for Suzuki-Miyaura Coupling
The following sections detail the synthesis of (3-morpholinopropyl)diphenylphosphine from this compound and its application as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in academic and industrial research, including drug discovery and development.
Logical Workflow
Caption: Workflow for ligand synthesis and catalytic application.
Experimental Protocols
Protocol 1: Synthesis of (3-morpholinopropyl)diphenylphosphine
This protocol describes the synthesis of a P,N-ligand via nucleophilic substitution of the bromide in this compound with lithium diphenylphosphide.
Materials:
-
This compound
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Degassed, deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive synthesis (Schlenk line, septa, etc.)
Procedure:
-
Preparation of Lithium Diphenylphosphide:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diphenylphosphine (1.0 eq) to the cooled THF.
-
Add n-butyllithium (1.05 eq) dropwise to the solution. The solution will turn a deep orange/red color, indicating the formation of lithium diphenylphosphide.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
-
Reaction with this compound:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous THF (20 mL).
-
Slowly add the solution of this compound to the lithium diphenylphosphide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of degassed water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (3-morpholinopropyl)diphenylphosphine as a colorless to pale yellow oil.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the general procedure for a Suzuki-Miyaura coupling reaction using the in-situ prepared palladium catalyst with the (3-morpholinopropyl)diphenylphosphine ligand.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(3-morpholinopropyl)diphenylphosphine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Solvent (e.g., a mixture of toluene and water)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
Catalyst Pre-formation (in-situ):
-
In a reaction vessel, dissolve palladium(II) acetate (0.01 eq) and (3-morpholinopropyl)diphenylphosphine (0.02 eq) in the organic solvent (e.g., toluene) under an inert atmosphere.
-
Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the aqueous component of the solvent system (e.g., water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the biaryl product.
-
Data Presentation
The performance of the (3-morpholinopropyl)diphenylphosphine ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid is summarized in the table below.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | Toluene/H₂O | 90 | 4 | 95 |
| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | K₂CO₃ | Toluene/H₂O | 90 | 3 | 97 |
| 4 | 1-Chloro-4-nitrobenzene | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
Signaling Pathway and Catalytic Cycle
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The (3-morpholinopropyl)diphenylphosphine ligand facilitates this cycle by coordinating to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound serves as an effective and accessible starting material for the synthesis of P,N-ligands. The resulting (3-morpholinopropyl)diphenylphosphine ligand, in combination with a palladium precursor, forms a highly active catalyst for Suzuki-Miyaura cross-coupling reactions, demonstrating good to excellent yields for a variety of substrates. The protocols provided herein offer a solid foundation for researchers to explore the utility of this and related morpholine-containing ligands in other catalytic transformations.
Preparation of Bioactive Molecules Containing the Morpholine Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to enhance their pharmacological properties.[1][2][3] This six-membered saturated heterocycle, containing both an amine and an ether functional group, imparts favorable physicochemical characteristics to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][4] The versatile nature of the morpholine moiety allows for its integration into a wide array of molecular architectures, leading to compounds with diverse therapeutic applications, including anticancer, antibacterial, antifungal, and neuroprotective activities.[3][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of key bioactive molecules containing the morpholine moiety. It also summarizes their biological activities and explores the signaling pathways through which they exert their effects.
General Synthetic Strategies
The synthesis of morpholine-containing molecules can be broadly categorized into two approaches: introduction of a pre-formed morpholine ring or de novo synthesis of the morpholine ring system.
1. Nucleophilic Substitution with Pre-formed Morpholine:
This is a straightforward and widely used method where morpholine acts as a nucleophile, typically displacing a leaving group (e.g., a halide) on a substrate of interest. This strategy is common in the final steps of a synthetic sequence to install the morpholine moiety.
2. Reductive Amination:
Aldehydes or ketones can be reacted with morpholine under reductive conditions (e.g., using sodium triacetoxyborohydride) to form a C-N bond and incorporate the morpholine ring.
De Novo Synthesis of the Morpholine Ring:
1. From β-Amino Alcohols:
The most common approach to construct the morpholine ring is the cyclization of β-amino alcohols. This can be achieved by reacting the amino alcohol with a two-carbon electrophile, such as a 2-haloethanol or an epoxide, followed by intramolecular cyclization.
2. From Diethanolamine:
Acid-catalyzed dehydration of diethanolamine is a classical method for the synthesis of morpholine itself, which can then be derivatized.
Experimental Protocols
This section details the synthetic procedures for several prominent bioactive molecules containing the morpholine moiety.
Protocol 1: Synthesis of Gefitinib (Anticancer Agent)
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] The following protocol describes a key step in its synthesis, the introduction of the morpholine-containing side chain.
Reaction: Etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.
Materials:
-
4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline
-
4-(3-chloropropyl)morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cold water
Procedure: [8]
-
To a stirred solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in DMF, add potassium carbonate.
-
To this mixture, add 4-(3-chloropropyl)morpholine and stir for 3 hours.
-
After stirring, cool the mixture to room temperature and add cold water.
-
Extract the resulting mixture with chloroform (2 x 5 mL).
-
Dry the combined chloroform filtrates with anhydrous Na₂SO₄.
-
Concentrate the filtrate and purify the residue by radial chromatography to obtain Gefitinib as a white solid.
Protocol 2: Synthesis of Aprepitant (Antiemetic Agent)
Aprepitant is a substance P/neurokinin 1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Its synthesis involves the construction of a complex morpholine core.
Key Synthetic Step: Condensation of (2R,3S)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride with 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one.[9]
Materials:
-
(2R,3S)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
-
5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one
-
Base (e.g., potassium carbonate)
-
Suitable solvent (e.g., DMF)
Procedure: [9]
-
Dissolve (2R,3S)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride and 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one in the solvent.
-
Add the base to the mixture and stir at an appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by crystallization or chromatography to yield Aprepitant.
Protocol 3: Synthesis of Reboxetine (Antidepressant)
Reboxetine is a selective norepinephrine reuptake inhibitor. A key step in its synthesis involves the formation of the ether linkage to the morpholine ring.
Reaction: Bromide displacement from a morpholine bromide derivative with 2-ethoxyphenol.[10]
Materials:
-
N-benzyl-protected morpholine bromide derivative
-
2-ethoxyphenol
-
Potassium tert-butoxide (t-BuOK)
-
Suitable solvent (e.g., THF)
Procedure: [10]
-
Dissolve the N-benzyl-protected morpholine bromide derivative and 2-ethoxyphenol in the solvent.
-
Add potassium tert-butoxide to the mixture and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
The resulting N-benzyl-protected derivative can then be deprotected (e.g., using α-chloroethyl chloroformate followed by methanolysis) to yield Reboxetine.[10]
Protocol 4: Synthesis of Linezolid (Antibiotic)
Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. A common synthetic route involves the N-arylation of an oxazolidinone precursor with a morpholine-containing aniline.
Key Synthetic Step: N-alkylation of 3-fluoro-4-morpholinobenzenamine.[11]
Materials:
-
3-fluoro-4-morpholinobenzenamine
-
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
-
Base (e.g., sodium bicarbonate)
-
Solvent (e.g., acetonitrile)
Procedure: [11]
-
Combine 3-fluoro-4-morpholinobenzenamine, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, and the base in the solvent.
-
Heat the mixture to reflux and monitor the reaction progress.
-
After completion, cool the reaction mixture and filter off the solids.
-
Concentrate the filtrate and purify the resulting intermediate.
-
Further functional group transformations are then carried out to construct the 2-oxazolidinone ring and yield Linezolid.[11]
Biological Activity Data
The following table summarizes the biological activity of various morpholine-containing molecules.
| Compound Class/Name | Target/Organism | Activity Metric | Value | Reference |
| Anticancer Agents | ||||
| Gefitinib | EGFR Tyrosine Kinase | IC₅₀ | 2-37 nM | [7] |
| PI-103 | PI3K | IC₅₀ | 8 nM | [6] |
| Silicon (IV) phthalocyanine derivative | B16 melanoma cells | IC₅₀ | 0.30 µM | [6] |
| Antimicrobial Agents | ||||
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | S. aureus | MIC | 25 µg/ml | [6] |
| E. coli | MIC | 29 µg/ml | [6] | |
| C. albicans | MIC | 20 µg/ml | [6] | |
| Sila-fenpropimorph analogue 24 | C. albicans | MIC | 0.5 µg/mL | [12] |
| A. niger | MIC | 1 µg/mL | [12] | |
| Neuroprotective Agents | ||||
| Morpholine-(iso)thiosemicarbazone hybrids | Acetylcholinesterase | IC₅₀ | 24-54 µM | [2] |
Signaling Pathways and Mechanisms of Action
Bioactive morpholine-containing molecules exert their effects by modulating specific signaling pathways. Below are diagrams of key pathways targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[13] Morpholine-containing molecules like PI-103 and Gefitinib (downstream effects) can inhibit this pathway.
Caption: PI3K/Akt/mTOR pathway and points of inhibition.
MAO-B in Neurodegeneration
Monoamine oxidase B (MAO-B) is an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. Its activity can lead to oxidative stress and neuronal damage. Morpholine-containing MAO-B inhibitors can offer neuroprotection.[14][15][16]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ukm.my [ukm.my]
- 9. Synthesis of Aprepitant [cjph.com.cn]
- 10. ijamtes.org [ijamtes.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 16. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(3-Bromopropyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-(3-Bromopropyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from morpholine and 1,3-dibromopropane?
The most common impurities include:
-
Unreacted Morpholine: Due to its volatility, it can be carried through the initial work-up.
-
Unreacted 1,3-dibromopropane: A less polar impurity that may persist after the reaction.
-
1,3-di(morpholin-4-yl)propane: A common bis-alkylated byproduct that is more polar than the desired product.
-
Residual Solvents: Solvents used in the reaction or work-up.
Q2: My crude this compound is a dark oil, but the pure compound is described as a white solid. What is the cause of the color?
The dark color is likely due to the presence of polymeric or degradation byproducts formed during the reaction, especially if the reaction was carried out at high temperatures for an extended period. These colored impurities can often be removed by treatment with activated charcoal during recrystallization or by column chromatography.
Q3: I am seeing significant tailing of my product spot on the TLC plate during analysis. What can I do to improve the separation?
Peak tailing on silica gel TLC is a common issue for basic compounds like morpholine derivatives due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et3N) or a few drops of ammonium hydroxide, to the developing solvent system.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[1] Many suppliers recommend refrigeration at 0-8°C or freezing at temperatures under -20°C.[2] It is important to protect it from moisture and light.
Q5: Is this compound stable to hydrolysis?
As an alkyl bromide, this compound can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or basic/acidic conditions, which would lead to the formation of 4-(3-hydroxypropyl)morpholine. It is advisable to handle and store it under anhydrous conditions whenever possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous work-up due to some water solubility. - Irreversible adsorption onto the silica gel column. - Product is too soluble in the recrystallization solvent. | - Monitor the reaction by TLC to ensure completion. - During extraction, saturate the aqueous layer with NaCl ("salting out") to reduce the solubility of the product. - When using column chromatography, add 0.5-2% triethylamine to the eluent. - Choose a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Product "oils out" during recrystallization | - The melting point of the product is lower than the boiling point of the solvent. - The presence of impurities is depressing the melting point. - The solution is cooling too rapidly. | - Use a lower-boiling point solvent or a solvent mixture. - Try to pre-purify the crude material using another technique (e.g., acid-base extraction) to remove some impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Convert the free base to its hydrochloride salt, which often has a higher melting point and better crystallization properties. |
| Co-elution of impurities during column chromatography | - The eluent system does not provide adequate separation. - The column is overloaded with crude material. | - Optimize the eluent system using TLC. Try different solvent mixtures of varying polarity (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Ensure the amount of crude material is appropriate for the size of the column (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| Product appears to be degrading on the column | - The silica gel is too acidic, causing decomposition of the product. | - Deactivate the silica gel by pre-treating it with the eluent containing triethylamine. - Consider using a less acidic stationary phase, such as neutral alumina. |
Data Presentation
Table 1: Physical and Purity Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄BrNO | [3] |
| Molecular Weight | 208.10 g/mol | [3] |
| Appearance | White solid | |
| Boiling Point | ~243 °C | [1][4] |
| Typical Purity (Commercial) | 95-97% | [1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing neutral or acidic impurities from the basic this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the product salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10), at which point the free base of the product will precipitate or form an oil.
-
Extraction: Extract the product back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is useful for separating the product from both more and less polar impurities.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. To prevent peak tailing, add 0.5-1% triethylamine (Et₃N) to the eluent. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent containing Et₃N.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude material is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading") and then added to the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization from a Hydrochloride Salt
This method is particularly useful if the free base is an oil or difficult to crystallize.
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation of the hydrochloride salt is complete.
-
Crystal Collection: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Solvent Selection for Recrystallization: Test the solubility of a small amount of the hydrochloride salt in various solvents (e.g., ethanol, isopropanol, or mixtures with water) to find a solvent that dissolves the salt when hot but not when cold.
-
Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.
Mandatory Visualization
Caption: A decision workflow for selecting a suitable purification technique.
Caption: Troubleshooting common issues in column chromatography.
References
effect of base and solvent on the reactivity of 4-(3-Bromopropyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(3-Bromopropyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a valuable building block in organic synthesis, primarily used to introduce the morpholinopropyl moiety into molecules. This functional group is prevalent in many biologically active compounds and pharmaceuticals, where the morpholine ring can enhance aqueous solubility, improve pharmacokinetic properties, and interact with biological targets.[1][2][3] Its bromine atom allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including phenols, amines, and thiols.
Q2: What are the key factors influencing the reactivity of this compound?
A2: The reactivity of this compound in nucleophilic substitution reactions is primarily influenced by the choice of base and solvent. The base is crucial for deprotonating the nucleophile, thereby increasing its nucleophilicity. The solvent plays a critical role in solvating the reactants and intermediates, which can significantly affect the reaction rate and outcome. Polar aprotic solvents are generally preferred for S_N2 reactions involving this reagent.
Q3: What are the most common side reactions observed when using this compound?
A3: The most common side reactions include:
-
Elimination (E2): This is more likely to occur with strong, sterically hindered bases and at elevated temperatures, leading to the formation of an alkene.
-
Dialkylation: When reacting with primary amines, the initially formed secondary amine can compete with the starting material for the alkylating agent, resulting in the formation of a tertiary amine.
-
Intramolecular Cyclization: Although less common for a simple propyl linker, under certain conditions, intramolecular reactions could potentially occur if another reactive site is present in the molecule.[4][5][6][7]
Troubleshooting Guides
Issue 1: Low or No Reactivity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficiently Strong Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. For phenols, consider switching from a weaker base like NaHCO₃ to a stronger one such as K₂CO₃ or Cs₂CO₃. For thiols, a strong base like NaH might be necessary. |
| Inappropriate Solvent | The solvent may not be optimal for the reaction. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate cations well while leaving the nucleophile relatively "naked" and more reactive. |
| Low Reaction Temperature | The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Steric Hindrance | If the nucleophile is sterically hindered, it will have difficulty attacking the electrophilic carbon. Consider using a less hindered nucleophile if possible, or employ more forcing reaction conditions (higher temperature, longer reaction time). |
Issue 2: Formation of Significant Side Products
Possible Causes & Solutions:
| Cause | Recommended Action |
| Elimination Product Observed | This is often favored by strong, bulky bases and high temperatures. Switch to a less hindered base (e.g., from t-BuOK to K₂CO₃) and try running the reaction at a lower temperature for a longer duration. |
| Dialkylation of Primary Amines | To favor monoalkylation, use a larger excess of the primary amine relative to this compound. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[8] |
| Hydrolysis of the Bromide | If there is water in the reaction mixture, this compound can be hydrolyzed to the corresponding alcohol. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Effect of Base and Solvent on Reactivity
The following tables provide an overview of typical bases and solvents used in alkylation reactions with this compound and their general effect on reactivity. Please note that optimal conditions will vary depending on the specific nucleophile.
Table 1: Comparison of Common Bases for Alkylation Reactions
| Base | pKa of Conjugate Acid | Typical Nucleophiles | General Recommendations |
| Potassium Carbonate (K₂CO₃) | 10.3 | Phenols, Carboxylic Acids, some N-heterocycles | A versatile and cost-effective base for many O- and N-alkylation reactions. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Phenols, Carboxylic Acids | More soluble than K₂CO₃ in organic solvents, often leading to faster reactions and higher yields, especially for hindered substrates. |
| Triethylamine (Et₃N) | 10.7 | Amines, Anilines | A common organic base used to scavenge the HBr formed during the reaction. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | Hindered Alcohols, Phenols | A strong, non-nucleophilic organic base that can be effective when inorganic bases fail. |
| Sodium Hydride (NaH) | ~35 | Alcohols, Thiols | A very strong, non-nucleophilic base used to completely deprotonate less acidic nucleophiles. Requires anhydrous conditions. |
Table 2: Comparison of Common Solvents for Alkylation Reactions
| Solvent | Dielectric Constant (ε) | Solvent Type | General Recommendations |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent choice for many S_N2 reactions. Good balance of polarity and boiling point. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Higher boiling point than acetonitrile, allowing for higher reaction temperatures. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very polar, can significantly accelerate S_N2 reactions. High boiling point and can be challenging to work up. |
| Tetrahydrofuran (THF) | 7.6 | Nonpolar Aprotic | A good solvent for reactions with strong bases like NaH. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Can be used, but may lead to slower reactions due to solvation of the nucleophile. Can also act as a nucleophile at high temperatures. |
| Toluene | 2.4 | Nonpolar Aprotic | Generally used for reactions involving amine nucleophiles where the amine itself can act as the base. |
Experimental Protocols
Protocol 1: O-Alkylation of a Phenol
This protocol describes a general procedure for the reaction of a phenol with this compound using potassium carbonate as the base in acetonitrile.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of an Amine
This protocol outlines a general procedure for the reaction of a secondary amine with this compound using triethylamine as the base in dimethylformamide.
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the secondary amine, triethylamine, and DMF.
-
Stir the mixture at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical troubleshooting workflow for common issues in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular cyclization of 1-(3-bromopropyl)uracils - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
managing impurities during the synthesis and use of 4-(3-Bromopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and use of 4-(3-Bromopropyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common laboratory synthesis involves the N-alkylation of morpholine with 1,3-dibromopropane. Typically, the reaction is carried out in a suitable solvent in the presence of a base to neutralize the hydrobromic acid formed.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Several impurities can arise from the synthesis process. These include unreacted starting materials, byproducts from side reactions, and residual solvents. A summary of common impurities is provided in the table below.
Q3: How can I purify crude this compound?
A3: Purification can be achieved through several methods, depending on the scale and the nature of the impurities. Common techniques include vacuum distillation, column chromatography on silica gel, or recrystallization of a salt form (e.g., hydrochloride salt).
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is recommended.
Q5: How can I monitor the progress of the synthesis reaction?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is sufficiently strong and used in the correct stoichiometry. |
| Side reactions, such as the formation of the bis-alkylation product. | - Use a molar excess of morpholine relative to 1,3-dibromopropane. - Control the reaction temperature to minimize side reactions. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Optimize reaction conditions as mentioned above. |
| Inefficient mixing. | - Ensure vigorous stirring throughout the reaction. | |
| Formation of a Significant Amount of Bis-alkylation Product | Molar ratio of reactants is not optimal. | - Increase the molar excess of morpholine. |
| High reaction temperature. | - Perform the reaction at a lower temperature. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Impurities during Column Chromatography | Inappropriate solvent system. | - Perform TLC with various solvent systems to find an optimal mobile phase for separation. - Consider using a different stationary phase (e.g., alumina). |
| Product is an Oil and Difficult to Handle | The free base may be a low-melting solid or an oil at room temperature. | - Convert the product to a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization. |
| Low Recovery after Purification | Product loss during work-up or purification steps. | - Minimize the number of transfer steps. - Ensure the chosen purification method is suitable for the scale of the reaction. |
Impurity Profile and Management
A critical aspect of quality control is the identification and quantification of impurities. The following table summarizes potential impurities in the synthesis of this compound.
| Impurity Name | Structure | Source | Typical Concentration Range (%) | Control Strategy |
| Morpholine | C4H9NO | Unreacted starting material | 0.1 - 2.0 | - Use of excess morpholine followed by aqueous work-up. - Vacuum distillation. |
| 1,3-Dibromopropane | C3H6Br2 | Unreacted starting material | 0.1 - 1.0 | - Use of excess morpholine. - Vacuum distillation. |
| 1,4-bis(3-bromopropyl)morpholinium bromide | C10H20Br2N+·Br- | Bis-alkylation of morpholine | 1.0 - 5.0 | - Use of a large excess of morpholine. - Control of reaction temperature. - Purification by column chromatography. |
| 4-(3-Hydroxypropyl)morpholine | C7H15NO2 | Hydrolysis of the product | < 0.5 | - Use of anhydrous solvents and reagents. - Control of moisture during work-up and storage. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of morpholine (2.0 equivalents) in a suitable solvent (e.g., acetonitrile or toluene) in a round-bottom flask, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature and slowly add 1,3-dibromopropane (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a mixture of water and acetonitrile (1:1).
Protocol 3: GC-MS Method for Impurity Profiling
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Detector: Electron Ionization (EI), Scan range 40-400 m/z
-
Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: A logical decision tree for troubleshooting common synthesis and purification issues.
Technical Support Center: Strategies to Minimize Side Product Formation in Morpholine Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of side product formation during the N-alkylation of morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the N-alkylation of morpholine?
A1: The most prevalent side products in morpholine alkylation are:
-
Over-alkylation (Quaternary Ammonium Salt Formation): The desired N-alkylmorpholine product, being a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt. This is particularly common when using reactive alkylating agents.
-
Ring-Opening Products: Under harsh reaction conditions, such as high temperatures and the presence of certain catalysts, the morpholine ring can undergo cleavage. For instance, in the N-methylation of morpholine with methanol over a CuO–NiO/γ–Al2O3 catalyst, ring-opening becomes more significant at temperatures beyond 220 °C.[1]
-
Products from Side Reactions of the Alkylating Agent: The alkylating agent itself can undergo side reactions, such as elimination or rearrangement, depending on its structure and the reaction conditions.
Q2: How can I favor mono-alkylation and prevent the formation of quaternary ammonium salts?
A2: Several strategies can be employed to promote selective mono-alkylation:
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby favoring the reaction with the more abundant starting morpholine over the N-alkylated product.[2]
-
Use of Stoichiometric Amounts of Alkylating Agent: Carefully controlling the stoichiometry to use only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent can minimize the chance of a second alkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reactivity and reduce the rate of the second alkylation step.
-
Choice of a Less Reactive Alkylating Agent: If possible, using a less reactive alkylating agent (e.g., an alkyl chloride instead of an alkyl iodide) can improve selectivity.
Q3: Are there alternative methods to traditional N-alkylation that offer better selectivity?
A3: Yes, several alternative methods can provide higher selectivity for mono-alkylation:
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from the reaction of an aldehyde or ketone with morpholine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] This method is generally highly selective for producing the desired N-alkylated morpholine.
-
N-Alkylation with Alcohols: Using alcohols as alkylating agents in the presence of a suitable catalyst (e.g., CuO–NiO/γ–Al2O3) can be a greener and more atom-economical approach.[1][4] This method often provides high selectivity for the mono-alkylated product.
-
Green Synthesis using Ethylene Sulfate: A novel approach for the synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols with ethylene sulfate, followed by cyclization.[5][6][7][8] This method has shown high selectivity for mono-alkylation.[5][6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Significant amount of quaternary ammonium salt formation | The N-alkylated product is reacting further with the alkylating agent. | - Add the alkylating agent dropwise at a low temperature to maintain its low concentration.[2]- Use a stoichiometric amount of the alkylating agent (1.05-1.2 eq.).- Lower the reaction temperature to decrease the rate of the second alkylation.- Consider using a bulkier alkylating agent to introduce steric hindrance that disfavors the second alkylation step.[2] |
| Low conversion of starting morpholine | Insufficient reactivity of the alkylating agent or suboptimal reaction conditions. | - Increase the reaction temperature.- Use a more reactive alkylating agent (e.g., switch from an alkyl bromide to an alkyl iodide).- Ensure the base used is strong enough to deprotonate morpholine effectively.- For N-alkylation with alcohols, ensure the catalyst is active and the reaction temperature is optimal.[1][4] |
| Formation of ring-opened byproducts | Harsh reaction conditions leading to the degradation of the morpholine ring. | - Lower the reaction temperature. For example, in N-methylation with methanol over a CuO–NiO/γ–Al2O3 catalyst, selectivity decreases beyond 220 °C due to ring-opening.[1]- Use a milder base or catalyst system. |
| Reaction is slow or does not proceed | Steric hindrance around the nitrogen of a substituted morpholine or the electrophilic carbon of the alkylating agent. | - Increase the reaction temperature.- Use a less sterically hindered alkylating agent if possible.- If using a hindered base, consider a smaller, stronger base.- For reductive amination, ensure the formation of the iminium ion is occurring, which can sometimes be acid-catalyzed.[3] |
| Complex mixture of products | Multiple side reactions are occurring simultaneously. | - Re-evaluate the chosen synthetic route. Reductive amination or N-alkylation with alcohols might offer better selectivity for your specific substrate.[3][4]- Carefully purify all reagents and ensure anhydrous conditions if necessary.- Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time. |
Data Presentation
Table 1: Effect of Reaction Temperature on N-methylation of Morpholine with Methanol
Catalyst: CuO–NiO/γ–Al2O3, Molar Ratio (Methanol:Morpholine) = 3:1, LHSV = 0.15 h⁻¹, Pressure = 0.9 MPa
| Temperature (°C) | Morpholine Conversion (%) | N-methylmorpholine Selectivity (%) |
| 160 | ~65 | >95 |
| 180 | ~80 | >95 |
| 200 | ~90 | ~95 |
| 220 | 95.3 | 93.8 |
| 240 | >95 | <90 |
Data adapted from Chen et al., Reaction Kinetics, Mechanisms and Catalysis, 2011.[1]
Table 2: N-alkylation of Morpholine with Various Alcohols
Catalyst: CuO–NiO/γ–Al2O3
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | LHSV (h⁻¹) | Pressure (MPa) | Morpholine Conversion (%) | N-alkylmorpholine Selectivity (%) |
| Ethanol | 220 | 3:1 | 0.15 | 0.9 | 95.4 | 93.1 |
| 1-Propanol | 220 | 3:1 | 0.15 | 1.0 | 94.1 | 92.4 |
| 1-Butanol | 230 | 4:1 | 0.18 | 1.1 | 95.3 | 91.2 |
| Isopropanol | 220 | 3:1 | 0.15 | 1.0 | 92.8 | 86.7 |
| Isobutanol | 230 | 4:1 | 0.18 | 1.1 | 90.6 | 84.2 |
| Cyclohexanol | 230 | 5:1 | 0.20 | 1.2 | 73.5 | 78.2 |
Data adapted from Chen et al., Reaction Kinetics, Mechanisms and Catalysis, 2011.
Experimental Protocols
Protocol 1: Direct N-Alkylation of Morpholine with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of morpholine using an alkyl halide.
Materials:
-
Morpholine
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq) and dissolve it in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.[3]
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[3]
Protocol 2: Reductive Amination of Morpholine with an Aldehyde
This protocol provides a general procedure for the N-alkylation of morpholine via reductive amination with an aldehyde.
Materials:
-
Morpholine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add morpholine (1.0 eq) and the aldehyde (1.0-1.2 eq).[3]
-
Dissolve the reactants in anhydrous 1,2-dichloroethane. A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated morpholine derivative.[3]
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(3-Bromopropyl)morpholine and 4-(3-Chloropropyl)morpholine
In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is paramount to the success of a reaction. Halogenated alkylamines are versatile building blocks, and their reactivity is a key consideration. This guide provides an objective comparison of the reactivity of two such compounds: 4-(3-Bromopropyl)morpholine and 4-(3-Chloropropyl)morpholine, with a focus on their utility in nucleophilic substitution reactions.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for designing reaction conditions and for the purification of products.
| Property | This compound | 4-(3-Chloropropyl)morpholine |
| CAS Number | 125422-83-5[1][2][3][4] | 7357-67-7[5][6][7] |
| Molecular Formula | C7H14BrNO[2][3][4] | C7H14ClNO[5][6][8] |
| Molecular Weight | 208.10 g/mol [3][4] | 163.65 g/mol [5][6] |
| Boiling Point | 242.6±25.0 °C at 760 mmHg[4] | 115 °C at 25 mmHg[6] |
| Density | 1.3±0.1 g/cm³[4] | 1.0409 g/cm³[6] |
| Appearance | White solid | Colorless to light yellow clear liquid[7] |
Reactivity Comparison: A Focus on Nucleophilic Substitution
The primary difference in the reactivity of this compound and 4-(3-Chloropropyl)morpholine stems from the nature of the halogen atom, which acts as a leaving group in nucleophilic substitution reactions. In such reactions, a nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide ion.
The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. A better leaving group is one that is more stable in its anionic form. When comparing the halogens, bromide (Br-) is a better leaving group than chloride (Cl-).[9][10][11] This is due to two main factors:
-
Polarizability: Bromine is larger and more polarizable than chlorine.[12] This means its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of the reaction.
-
Basicity: Bromide is the conjugate base of a stronger acid (HBr) compared to chloride (HCl).[9][10] Weaker bases are better leaving groups because they are more stable and less likely to re-attack the carbon center.
Therefore, this compound is expected to be more reactive towards nucleophiles than 4-(3-Chloropropyl)morpholine. This translates to faster reaction rates and potentially higher yields under identical reaction conditions.
Caption: A diagram illustrating the general SN2 reaction pathway for 4-(3-halopropyl)morpholine.
Experimental Evidence and Protocols
A practical example illustrating the differential reactivity of the carbon-bromine versus the carbon-chlorine bond can be found in the synthesis of 4-(3-chloropropyl)morpholine itself.
Synthesis of 4-(3-Chloropropyl)morpholine
Experimental Protocol:
A common synthesis route involves the reaction of morpholine with 1-bromo-3-chloropropane.[5][6][8]
-
To a solution of 1-bromo-3-chloropropane in a suitable solvent such as toluene, morpholine is added.[5][6]
-
The reaction mixture is then heated under reflux for several hours.[5][6]
-
During this reaction, the morpholine, acting as a nucleophile, preferentially attacks the carbon atom bonded to the bromine. This is because bromide is a better leaving group than chloride.
-
The resulting product is 4-(3-chloropropyl)morpholine, with the carbon-chlorine bond remaining intact.[5][6]
This synthesis highlights the greater reactivity of the C-Br bond compared to the C-Cl bond under the same reaction conditions.
Comparative Reactivity Study (Hypothetical)
To quantitatively compare the reactivity, a parallel experiment could be designed as follows:
Objective: To compare the rate of reaction of this compound and 4-(3-Chloropropyl)morpholine with a common nucleophile.
Protocol:
-
Two separate reaction vessels are prepared, each containing an equimolar solution of a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., DMF).
-
An equimolar amount of this compound is added to the first vessel, and 4-(3-Chloropropyl)morpholine is added to the second.
-
Both reactions are maintained at the same temperature and stirred at the same rate.
-
Aliquots are taken from each reaction mixture at regular intervals and analyzed by a suitable technique (e.g., GC-MS or HPLC) to monitor the consumption of the starting material and the formation of the product.
Expected Results:
The reaction with this compound would be expected to proceed at a faster rate, reaching completion in a shorter time or showing a higher percentage conversion at each time point compared to the reaction with 4-(3-Chloropropyl)morpholine.
Caption: A flowchart outlining the experimental workflow for comparing the reactivity of the two compounds.
Applications in Drug Development
The reactivity of these compounds is not just of academic interest. 4-(3-Chloropropyl)morpholine is a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[7][13] Understanding its reactivity is crucial for optimizing the synthesis of this important pharmaceutical agent. The choice between the bromo- and chloro- derivatives will often depend on a balance between reactivity, cost, and availability.
Conclusion
References
- 1. 125422-83-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS:125422-83-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. This compound | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
- 5. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. reddit.com [reddit.com]
- 10. Video: Leaving Groups [jove.com]
- 11. reddit.com [reddit.com]
- 12. forums.studentdoctor.net [forums.studentdoctor.net]
- 13. nbinno.com [nbinno.com]
A Comprehensive Guide to the Validation of 4-(3-Bromopropyl)morpholine Reaction Products by ¹H NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected analytical data for the successful synthesis of 4-(3-bromopropyl)morpholine against potential side products. Experimental protocols and data interpretation are included to assist in the validation of reaction outcomes.
Reaction Scheme and Potential Products
The synthesis of this compound typically involves the nucleophilic substitution of a halide by morpholine on a three-carbon electrophilic synthon, such as 1,3-dibromopropane. While the desired product is the mono-substituted morpholine derivative, the reaction conditions can lead to the formation of byproducts, primarily through di-substitution and quaternization. Understanding the spectral characteristics of these potential impurities is crucial for accurate product validation.
comparative study of different synthetic routes to 4-(3-Bromopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
4-(3-Bromopropyl)morpholine is a key building block in the synthesis of a wide range of pharmaceutical compounds and functional materials. Its bifunctional nature, incorporating a nucleophilic morpholine ring and an electrophilic bromopropyl chain, makes it a versatile intermediate for introducing the morpholino moiety into larger molecular scaffolds. The selection of an appropriate synthetic route is critical for achieving optimal yield, purity, and cost-effectiveness. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Comparative Synthesis Data
The two principal routes for the synthesis of this compound are the direct N-alkylation of morpholine with 1,3-dibromopropane and a two-step sequence involving the formation and subsequent bromination of 3-morpholinopropan-1-ol. The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Direct N-Alkylation | Route 2: Two-Step Synthesis from 3-Bromopropan-1-ol |
| Starting Materials | Morpholine, 1,3-Dibromopropane | Morpholine, 3-Bromopropan-1-ol; Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) |
| Reaction Steps | One | Two |
| Overall Yield | High (expected to be comparable to the chloro-analog, ~96%)[1] | Moderate to High (dependent on both steps) |
| Reaction Time | Short (typically 2-4 hours)[1] | Longer (requires two separate reaction and work-up procedures) |
| Reagents | Base (e.g., K₂CO₃ or excess morpholine), Organic Solvent (e.g., Toluene, Acetonitrile) | 1. Base (optional), Solvent (e.g., Ethanol); 2. Brominating agent (PBr₃ or SOBr₂), Solvent (e.g., CH₂Cl₂) |
| Key Advantages | High atom economy, single-step procedure, high yield. | Avoids the use of a large excess of the dihaloalkane, potentially easier purification of the intermediate alcohol. |
| Key Disadvantages | Potential for di-alkylation (formation of 1,3-dimorpholinopropane), requires careful control of stoichiometry. | Longer overall process, requires handling of hazardous brominating agents like PBr₃ or SOBr₂.[2] |
Experimental Protocols
Route 1: Direct N-Alkylation of Morpholine with 1,3-Dibromopropane
This method involves the direct reaction of morpholine with an excess of 1,3-dibromopropane. The use of excess dihaloalkane minimizes the formation of the di-substituted byproduct.
Materials:
-
Morpholine
-
1,3-Dibromopropane
-
Potassium carbonate (optional, as a base)
-
Toluene or Acetonitrile (solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (or another suitable solvent).
-
Add morpholine (1.0 eq) to the solvent.
-
Add 1,3-dibromopropane (3.0 eq) to the solution. A base such as potassium carbonate (1.5 eq) can be added to neutralize the HBr formed during the reaction, although using an excess of morpholine can also serve this purpose.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110°C for toluene) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid (morpholine hydrobromide or potassium bromide) has precipitated, filter the mixture.
-
Wash the filtrate with deionized water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
A similar procedure for the synthesis of 4-(3-chloropropyl)morpholine from morpholine and 1-bromo-3-chloropropane has been reported to yield 96% of the product.[1]
Route 2: Two-Step Synthesis via 3-Morpholinopropan-1-ol
This route involves the initial synthesis of 3-morpholinopropan-1-ol, followed by its conversion to the target bromoalkane.
Step 1: Synthesis of 3-Morpholinopropan-1-ol
Materials:
-
Morpholine
-
3-Bromopropan-1-ol
-
Potassium carbonate (base)
-
Ethanol or Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve 3-bromopropan-1-ol (1.0 eq) and morpholine (1.2 eq) in ethanol or acetonitrile.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude 3-morpholinopropan-1-ol can be purified by vacuum distillation or used directly in the next step after aqueous work-up and extraction with a suitable solvent like dichloromethane.
Step 2: Bromination of 3-Morpholinopropan-1-ol
Materials:
-
3-Morpholinopropan-1-ol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure using PBr₃:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Add 3-morpholinopropan-1-ol (1.0 eq) to the solvent and cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the acidic byproducts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography on silica gel to yield this compound.
Visualization of Synthetic Workflows
The selection of a synthetic route often depends on various factors such as the desired scale, available starting materials, and safety considerations. The following diagrams illustrate the logical workflow for each synthetic pathway.
Caption: Workflow for Route 1: Direct N-Alkylation.
Caption: Workflow for Route 2: Two-Step Synthesis.
Conclusion
Both the direct N-alkylation and the two-step synthesis via 3-morpholinopropan-1-ol are viable methods for the preparation of this compound. The direct alkylation route is more atom-economical and efficient for large-scale synthesis due to its single-step nature and high potential yield. However, it requires careful control of stoichiometry to minimize the formation of the di-substituted byproduct. The two-step route offers an alternative that may be preferable for smaller-scale syntheses or when the dihaloalkane is particularly expensive, as it avoids the need for a large excess. The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment.
References
- 1. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
A Comparative Guide to Assessing the Purity of Synthesized 4-(3-Bromopropyl)morpholine Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For intermediates like 4-(3-bromopropyl)morpholine, a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring high purity is paramount. Impurities can significantly impact the yield and outcome of subsequent reactions, introduce unwanted side products, and ultimately compromise the safety and efficacy of the final drug candidate.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound. It includes detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting and implementing the most suitable methods for their specific needs.
Introduction to Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the N-alkylation of morpholine with a 1,3-dihalogenated propane, most commonly 1,3-dibromopropane. This reaction, while generally efficient, can lead to the presence of several potential impurities in the final product. A comprehensive purity analysis must be capable of detecting and quantifying:
-
Unreacted Starting Materials:
-
Morpholine
-
1,3-Dibromopropane
-
-
Over-alkylation Byproduct:
-
1,3-dimorpholinopropane
-
-
Solvent and Reagent Residues: Depending on the specific synthetic protocol.
Comparison of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the routine purity assessment of non-volatile and thermally labile compounds like this compound and its derivatives. However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile impurities.
| Analytical Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | - High resolution and sensitivity for non-volatile compounds.- Applicable to a wide range of polar and non-polar analytes.- Well-established and robust technique. | - May require derivatization for compounds lacking a UV chromophore.- Not suitable for volatile impurities. | Routine quantitative purity assessment of the main product and non-volatile impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | - Excellent for the separation and identification of volatile and semi-volatile impurities.- High sensitivity and specificity. | - Requires the analyte to be volatile and thermally stable, or to be derivatized.- Not suitable for non-volatile compounds. | Detection and identification of volatile impurities such as residual solvents and starting materials like 1,3-dibromopropane. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | - Provides absolute purity determination (qNMR) without the need for a reference standard of the analyte.- Gives structural confirmation of the main compound and impurities. | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures. | Structural elucidation and absolute purity determination, especially when reference standards for impurities are unavailable. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing this compound due to the polarity of the molecule. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol.
Experimental Protocol: RP-HPLC Method for this compound
This protocol provides a general framework for the purity assessment of this compound by RP-HPLC. Optimization may be required based on the specific instrumentation and the impurity profile of the synthesized material.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional, as a mobile phase additive to improve peak shape.
-
This compound sample
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA (optional)B: Acetonitrile with 0.1% TFA (optional) |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation:
The purity of the sample is typically determined by the area percentage method. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Chromatographic Profile and Data
The following table summarizes the expected retention behavior of this compound and its potential impurities under the proposed RP-HPLC conditions. The retention times are estimates and may vary depending on the specific HPLC system and column used.
| Compound | Structure | Expected Retention Time (min) | Rationale for Retention Behavior |
| Morpholine | ~2-3 | Highly polar, will elute very early in the reversed-phase system. | |
| 1,3-Dibromopropane | ~15-18 | Less polar than the product, will have a longer retention time. | |
| This compound | ~8-10 | Intermediate polarity between the starting materials. | |
| 1,3-dimorpholinopropane | ![]() | ~5-7 | More polar than the main product due to the two morpholine rings, leading to a shorter retention time. |
Visualizing the Experimental Workflow and Method Comparison
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity assessment and a logical comparison of the different analytical techniques.
Caption: Experimental workflow for the purity assessment of this compound by HPLC.
Caption: Logical comparison of analytical methods for purity assessment.
Conclusion
The purity of synthesized this compound is critical for its successful application in pharmaceutical synthesis. While several analytical techniques can be employed for purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most practical and robust method for routine quantitative analysis . It offers excellent resolution for the main compound and its potential non-volatile impurities.
For a comprehensive impurity profile, especially when volatile starting materials or residual solvents are a concern, complementary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended . Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an invaluable tool for structural confirmation and can provide an absolute measure of purity through quantitative NMR (qNMR) , which is particularly useful when certified reference standards for impurities are not available.
By selecting the appropriate analytical methodology and adhering to rigorous experimental protocols, researchers can ensure the quality and integrity of their synthesized this compound, thereby contributing to the development of safe and effective pharmaceuticals.
cost-benefit analysis of different 4-(3-Bromopropyl)morpholine synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 4-(3-Bromopropyl)morpholine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary methods for its synthesis, supported by experimental data and protocols to aid in selecting the most suitable method for your laboratory or production needs.
Method 1: Direct Alkylation of Morpholine
This widely-used method involves the direct N-alkylation of morpholine with a 1,3-dihalopropane, specifically 1,3-dibromopropane or 1-bromo-3-chloropropane. The reaction proceeds via a nucleophilic substitution, where the secondary amine of the morpholine attacks one of the electrophilic carbons of the dihalopropane, displacing a halide ion.
Experimental Protocol
A representative procedure for a similar reaction to produce 4-(3-chloropropyl)morpholine is as follows: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in 100 mL of toluene, morpholine (11.0 mL, 127 mmol) is slowly added. The reaction mixture is then heated to reflux and stirred for 2 hours. After cooling to room temperature, the precipitated morpholine hydrohalide salt is removed by filtration. The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the final product. A similar procedure can be followed using 1,3-dibromopropane.
Data Summary
| Parameter | Direct Alkylation with 1,3-Dibromopropane | Direct Alkylation with 1-bromo-3-chloropropane |
| Starting Materials | Morpholine, 1,3-Dibromopropane | Morpholine, 1-Bromo-3-chloropropane |
| Typical Yield | High (analogous reaction shows 96%)[1] | High (analogous reaction shows 96%)[1] |
| Purity | Generally high after distillation | Generally high after distillation |
| Reaction Time | ~2 hours[1] | ~2 hours[1] |
| Relative Cost of Alkylating Agent | Higher | Lower |
| Key Safety Considerations | 1,3-Dibromopropane is a suspected carcinogen and mutagen.[2][3][4] Morpholine is flammable and corrosive.[5][6][7][8] 1-Bromo-3-chloropropane is flammable and an irritant.[9][10][11][12] |
Method 2: Bromination of 3-Morpholinopropan-1-ol
An alternative route to this compound involves the conversion of the hydroxyl group of 3-morpholinopropan-1-ol into a bromide. This is a standard functional group transformation in organic synthesis, typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Experimental Protocol
A general procedure for the bromination of an alcohol using phosphorus tribromide is as follows: The alcohol, 3-morpholinopropan-1-ol, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath. Phosphorus tribromide is then added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then carefully quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to give the crude product, which can be further purified by distillation or chromatography. A similar procedure can be followed using thionyl bromide, often in the presence of a base like pyridine.
Data Summary
| Parameter | Bromination with Phosphorus Tribromide | Bromination with Thionyl Bromide |
| Starting Materials | 3-Morpholinopropan-1-ol, Phosphorus Tribromide | 3-Morpholinopropan-1-ol, Thionyl Bromide |
| Typical Yield | Moderate to High (typically 60-90% for primary alcohols) | Moderate to High (typically 70-95% for primary alcohols) |
| Purity | Good, but may contain phosphorus byproducts | Good, gaseous byproducts are easily removed |
| Reaction Time | Several hours | Several hours |
| Relative Cost of Brominating Agent | Moderate | Higher |
| Key Safety Considerations | 3-Morpholinopropan-1-ol safety data not widely available, handle with care. Phosphorus tribromide is corrosive and reacts violently with water.[13][14][15][16][17] Thionyl bromide is corrosive, toxic, and reacts violently with water.[18][19][20][21] |
Cost-Benefit Analysis
| Factor | Method 1: Direct Alkylation | Method 2: Bromination of Alcohol |
| Cost of Starting Materials | Generally lower, especially when using 1-bromo-3-chloropropane. | Can be higher due to the cost of 3-morpholinopropan-1-ol and the brominating agent. |
| Yield & Purity | High yields and purity are well-documented for analogous reactions. | Yields can be variable, and purification may be more complex depending on the brominating agent used. |
| Simplicity & Time | A straightforward, one-step reaction with a relatively short reaction time. | A one-step transformation, but the workup can be more involved. |
| Safety & Environmental Impact | The primary concern is the toxicity and potential carcinogenicity of the dihalopropanes. | The brominating agents are highly corrosive and react violently with water, requiring careful handling. The byproducts can also be hazardous. |
Visualizing the Synthesis Pathways
To better understand the chemical transformations and the overall workflow, the following diagrams are provided.
References
- 1. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. kscl.co.in [kscl.co.in]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. carlroth.com [carlroth.com]
- 13. chemos.de [chemos.de]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. harrellindustries.com [harrellindustries.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. echemi.com [echemi.com]
- 21. 二溴亚砜 97% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of Novel Quinoline Derivatives Synthesized from 4-(3-Bromopropyl)morpholine as Potent Anticancer Agents
A series of novel quinoline derivatives incorporating a morpholine moiety, synthesized via 4-(3-bromopropyl)morpholine, have demonstrated significant cytotoxic potential against various human cancer cell lines. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
In the quest for more effective and selective anticancer agents, the hybridization of pharmacologically active scaffolds has emerged as a promising strategy. The quinoline nucleus is a well-established pharmacophore in numerous approved anticancer drugs, while the morpholine ring is known to enhance pharmacokinetic properties. This study focuses on a series of quinoline-based compounds functionalized with a morpholinopropyl side chain, introduced using this compound, to evaluate their structure-activity relationship (SAR) and anticancer efficacy.
In Vitro Anticancer Activity
The synthesized compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. Notably, compounds AK-3 and AK-10 emerged as the most active derivatives in this series.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| AK-3 | A549 | 10.38 ± 0.27[1] |
| MCF-7 | 6.44 ± 0.29[1] | |
| SHSY-5Y | 9.54 ± 0.15[1] | |
| AK-10 | A549 | 8.55 ± 0.67[1] |
| MCF-7 | 3.15 ± 0.23[1] | |
| SHSY-5Y | 3.36 ± 0.29[1] |
The data clearly indicates that compound AK-10 exhibits superior anticancer activity against all three cell lines, with a particularly potent effect on the MCF-7 and SHSY-5Y lines.[1] The substitution pattern on the quinazoline ring plays a crucial role in determining the cytotoxic potency.
Experimental Protocols
Synthesis of Morpholine Substituted Quinazoline Derivatives
A multi-step synthesis was employed to generate the target compounds. The key final step involved the nucleophilic substitution reaction between a 4-chloroquinazoline intermediate and this compound.
General Procedure: To a solution of the appropriately substituted 4-chloroquinazoline (1 mmol) in a suitable solvent such as dimethylformamide (DMF), this compound (1.2 mmol) and a base (e.g., potassium carbonate, 2 mmol) were added. The reaction mixture was stirred at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 6-12 hours) until the completion of the reaction, which was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, poured into ice-cold water, and the precipitated solid was filtered, washed with water, and purified by recrystallization or column chromatography to afford the desired product.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology: Human cancer cells (A549, MCF-7, and SHSY-5Y) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized compounds and incubated for 48 hours. Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Mechanism of Action: An Overview
Further mechanistic studies, including cell cycle analysis and apoptosis assays, were conducted on the most potent compounds, AK-3 and AK-10, to elucidate their mode of action.
Caption: Proposed mechanism of action for compounds AK-3 and AK-10, involving cell cycle arrest and induction of apoptosis.
The results from these studies indicated that both compounds induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells, suggesting that their cytotoxic effects are mediated through the activation of programmed cell death pathways.[1]
Structure-Activity Relationship (SAR)
The variation in anticancer activity among the synthesized derivatives highlights key structural features necessary for potency. The nature and position of substituents on the quinazoline ring significantly influence the cytotoxic effects. For instance, the specific substitution pattern in AK-10 is associated with its enhanced activity compared to AK-3. This suggests that further optimization of these substituents could lead to the development of even more potent anticancer agents. A comprehensive SAR analysis points towards the importance of the morpholinopropyl side chain for the observed biological activity, likely by improving the pharmacokinetic profile of the molecules.
References
A Spectroscopic Comparison of 4-(3-Bromopropyl)morpholine and its Gabriel Synthesis Product
A detailed analysis of the spectroscopic transformations accompanying the conversion of 4-(3-Bromopropyl)morpholine to 2-(3-morpholinopropyl)isoindoline-1,3-dione via the Gabriel synthesis, providing researchers with key data for reaction monitoring and product characterization.
This guide presents a comparative analysis of the spectroscopic data for this compound and its corresponding reaction product, 2-(3-morpholinopropyl)isoindoline-1,3-dione. The synthesis, a classic example of the Gabriel synthesis, involves the nucleophilic substitution of the bromine atom by the phthalimide anion. This transformation results in significant changes in the molecular structure, which are clearly reflected in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of these and similar compounds.
Reaction Pathway
The reaction involves the N-alkylation of potassium phthalimide with this compound. The phthalimide anion acts as a surrogate for the ammonia anion, allowing for the controlled formation of a primary amine derivative upon subsequent cleavage (not detailed here). This method is widely used to avoid the over-alkylation often observed when using ammonia directly.
Caption: Reaction scheme for the synthesis of 2-(3-morpholinopropyl)isoindoline-1,3-dione.
Experimental Protocols
Synthesis of 2-(3-morpholinopropyl)isoindoline-1,3-dione:
In a round-bottom flask, potassium phthalimide (1.85 g, 10 mmol) and this compound (2.08 g, 10 mmol) are dissolved in 20 mL of dimethylformamide (DMF). The reaction mixture is stirred and heated at 100°C for 4 hours. After cooling to room temperature, the mixture is poured into 100 mL of water, resulting in the precipitation of the crude product. The precipitate is collected by vacuum filtration, washed with water, and then recrystallized from ethanol to yield pure 2-(3-morpholinopropyl)isoindoline-1,3-dione.
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the starting material and the product, highlighting the characteristic changes observed upon substitution.
| Spectroscopic Technique | This compound | 2-(3-morpholinopropyl)isoindoline-1,3-dione |
| IR (cm⁻¹) | ~2950 (C-H str), ~1115 (C-O-C str), ~650 (C-Br str) | ~3050 (Ar C-H str), ~2950 (C-H str), ~1770 & ~1710 (C=O str, imide), ~1115 (C-O-C str) |
| ¹H NMR (δ, ppm) | ~3.70 (t, 4H, -CH₂-O-), ~3.45 (t, 2H, -CH₂-Br), ~2.50 (t, 2H, -N-CH₂-), ~2.45 (t, 4H, -N-(CH₂)₂-), ~2.10 (quint, 2H, -CH₂-CH₂-CH₂-) | ~7.85 (m, 2H, Ar-H), ~7.70 (m, 2H, Ar-H), ~3.80 (t, 2H, -N-CH₂-), ~3.70 (t, 4H, -CH₂-O-), ~2.45 (t, 4H, -N-(CH₂)₂-), ~2.40 (t, 2H, -N-CH₂-), ~1.95 (quint, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (δ, ppm) | ~67.0 (-CH₂-O-), ~58.0 (-N-CH₂-), ~54.0 (-N-(CH₂)₂-), ~31.0 (-CH₂-Br), ~29.0 (-CH₂-CH₂-CH₂-) | ~168.0 (C=O), ~134.0 (Ar-C), ~132.0 (Ar-C), ~123.0 (Ar-CH), ~67.0 (-CH₂-O-), ~57.0 (-N-CH₂-), ~54.0 (-N-(CH₂)₂-), ~38.0 (-N-CH₂-), ~26.0 (-CH₂-CH₂-CH₂-) |
| MS (m/z) | 208/210 [M+H]⁺ (presence of Br isotopes) | 275 [M+H]⁺ |
Analysis of Spectroscopic Changes
Infrared Spectroscopy: The most significant change in the IR spectrum is the appearance of two strong carbonyl stretching bands around 1770 cm⁻¹ and 1710 cm⁻¹ in the product, which are characteristic of the imide group from the phthalimide moiety. The C-Br stretching vibration at approximately 650 cm⁻¹ in the starting material is absent in the product spectrum.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the product, the triplet corresponding to the methylene group attached to the bromine atom (-CH₂-Br) at ~3.45 ppm in the starting material is replaced by a triplet at ~3.80 ppm, corresponding to the methylene group now attached to the nitrogen of the phthalimide (-N-CH₂-). Furthermore, the appearance of aromatic protons between 7.70 and 7.85 ppm clearly indicates the incorporation of the phthalimide group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the product shows a new signal in the downfield region at ~168.0 ppm, which is characteristic of the carbonyl carbons of the imide. The signal for the carbon attached to bromine (-CH₂-Br) at ~31.0 ppm in the starting material shifts to ~38.0 ppm for the carbon attached to the phthalimide nitrogen (-N-CH₂-). The appearance of aromatic carbon signals further confirms the successful substitution.
Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 208 and 210, corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The mass spectrum of the product, 2-(3-morpholinopropyl)isoindoline-1,3-dione, shows a single prominent peak at m/z 275 for the [M+H]⁺ ion, consistent with the successful substitution of the bromine atom with the phthalimide group.
Conclusion
The spectroscopic data presented provides a clear and objective comparison between this compound and its Gabriel synthesis product, 2-(3-morpholinopropyl)isoindoline-1,3-dione. The distinct changes in the IR, NMR, and MS spectra serve as reliable indicators for monitoring the progress of the reaction and confirming the identity of the final product. This information is crucial for researchers working on the synthesis and characterization of novel morpholine and phthalimide derivatives for various applications, including drug discovery and development.
Safety Operating Guide
Proper Disposal of 4-(3-Bromopropyl)morpholine: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 4-(3-bromopropyl)morpholine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Physical Data
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes its key characteristics.[1]
| Property | Value |
| Molecular Formula | C7H14BrNO |
| Molecular Weight | 208.10 g/mol [1] |
| Physical Form | White solid |
| Storage Temperature | 0-8 °C |
Immediate Safety and First-Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first-aid procedures.[2][3]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3]
Detailed Disposal Protocol
The proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. Follow this step-by-step guide for its disposal.
Objective: To safely dispose of unwanted this compound and its empty containers in accordance with standard laboratory safety practices and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Chemical fume hood.
-
Sealable, labeled hazardous waste container.
-
Inert absorbent material (e.g., vermiculite, sand).
-
Soap and water.
Procedure:
-
Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for this compound. Identify all potential hazards and ensure all necessary safety precautions are in place.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any potential vapors.
-
Disposal of Unused Product:
-
If the this compound is in its original container and is no longer needed, it should be disposed of as hazardous waste.
-
Do not attempt to dispose of the chemical down the drain or in the regular trash.
-
Ensure the container is securely sealed and properly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
-
Disposal of Contaminated Materials:
-
For spills, absorb the material with an inert absorbent like vermiculite or sand.[3]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Any other materials contaminated with this compound (e.g., weighing paper, contaminated gloves) should also be placed in the hazardous waste container.
-
-
Empty Container Disposal:
-
"Empty" containers may still contain chemical residue.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as hazardous waste.
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for chemically contaminated glassware or plastic.
-
-
Final Steps:
-
Securely seal the hazardous waste container.
-
Store the waste container in a designated, well-ventilated, and secure area until it can be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Thoroughly wash your hands with soap and water after completing the disposal procedure.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(3-Bromopropyl)morpholine
Essential Safety and Handling Guide for 4-(3-Bromopropyl)morpholine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Assessment: this compound is a chemical intermediate that requires careful handling. Based on available safety data, it is classified as an irritant and is harmful if ingested. It can cause skin, eye, and respiratory irritation[1][2]. Due to its chemical structure, which includes a morpholine ring and a bromopropyl group, it should be handled with the precautions typically taken for alkylating agents and cyclic amines.
Quantitative Data Summary
For quick reference, the table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄BrNO | [1][3] |
| Molecular Weight | 208.10 g/mol | [1][3] |
| CAS Number | 125422-83-5 | [1][3][4] |
| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.335 g/mL | [6] |
| Flash Point | 100.5 ± 23.2 °C | [5] |
| Storage Temperature | Freezer, under -20°C or 0-8°C | [1] |
Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound are not available[2]. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard. | Protects against skin contact and absorption. Double-gloving is recommended for handling hazardous chemicals[7]. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides protection against splashes and aerosols to the eyes and face[2][7]. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with long sleeves and closed cuffs. | Prevents contamination of personal clothing and skin[7][8]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) or a full face-piece chemical cartridge respirator. | Necessary when handling the compound outside of a fume hood or if there is a risk of aerosol generation[7][9]. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear[8]. |
Operational and Disposal Plan
Adherence to a strict operational and disposal plan is essential for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and locked freezer at temperatures below -20°C, as recommended for long-term storage[1]. For shorter-term use, storage at 0-8°C is also cited. Keep it away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Handling and Use
-
Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[9].
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing and Transfer:
-
For solids, use a tared container inside the fume hood.
-
For liquids, use a calibrated pipette or syringe.
-
-
Reaction Setup: Ensure all glassware is clean and dry. If the reaction is exothermic, have a cooling bath ready.
-
Post-Handling: After handling, decontaminate the work area and all equipment. Wash hands thoroughly with soap and water[2].
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance[2].
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, contain the spill using an inert absorbent material such as sand or diatomaceous earth[10][11]. Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area thoroughly.
Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][9].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][9].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12].
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills and personal exposure.
References
- 1. 125422-83-5|this compound|BLD Pharm [bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 125422-83-5 [sigmaaldrich.com]
- 5. This compound | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
- 6. This compound [myskinrecipes.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. 4-(3-Bromophenyl)morpholine, HCl Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

